5-Hydroxy-2-methyl Isoborneol chemical properties
5-Hydroxy-2-methyl Isoborneol chemical properties
An In-depth Technical Guide to the Chemical Properties of 5-Hydroxy-2-methylisoborneol
Introduction
2-Methylisoborneol (2-MIB) is a saturated bicyclic tertiary alcohol recognized throughout the water and aquaculture industries as a potent off-flavor compound.[1] Synthesized as a secondary metabolite by various cyanobacteria and actinomycetes, its distinct earthy, musty odor is detectable by humans at concentrations in the low nanogram-per-liter range, leading to significant challenges in water quality management.[2][3] While the properties and synthesis of 2-MIB are extensively studied, the focus of this guide is on its hydroxylated metabolite, 5-Hydroxy-2-methylisoborneol .
This document serves as a technical resource for researchers, chemists, and drug development professionals, providing a detailed examination of the chemical properties, formation, and analytical characterization of 5-Hydroxy-2-methylisoborneol. This metabolite is not a synthetic product but rather a critical intermediate in the natural biodegradation of 2-MIB.[4][5] Understanding its chemistry is fundamental to developing advanced bioremediation strategies and provides a valuable model for microbial hydroxylation of complex terpenes, a process of significant interest in biotechnology and pharmaceutical development.[6]
Molecular Profile and Physicochemical Properties
The introduction of a hydroxyl group onto the 2-MIB scaffold significantly alters its physicochemical properties, primarily by increasing its polarity.
Chemical Structure
5-Hydroxy-2-methylisoborneol retains the bicyclo[2.2.1]heptane core of its parent compound. The key structural modification is the addition of a hydroxyl group at the C5 position, transforming it into a diol.
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Parent Compound: 2-Methylisoborneol (1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-ol)
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Metabolite: 5-Hydroxy-2-methylisoborneol (1,2,7,7-tetramethylbicyclo[2.2.1]heptane-2,5-diol)
Physicochemical Data
Direct experimental data for 5-Hydroxy-2-methylisoborneol is scarce. The following table summarizes its known and predicted properties in comparison to its well-characterized precursor, 2-MIB.
| Property | 2-Methylisoborneol (Parent) | 5-Hydroxy-2-methylisoborneol (Metabolite) | Justification for Estimate |
| Molecular Formula | C₁₁H₂₀O | C₁₁H₂₀O₂ | Addition of one oxygen atom. |
| Molar Mass | 168.28 g/mol [1] | 184.28 g/mol | Calculated from the molecular formula. |
| Appearance | White crystalline solid | Solid (Predicted) | Similar to other terpene diols. |
| Boiling Point | ~207-209 °C | > 210 °C (Predicted) | Increased polarity and hydrogen bonding potential raises the boiling point. |
| Water Solubility | 305 mg/L @ 25°C | Significantly Higher (Predicted) | The second hydroxyl group greatly enhances hydrogen bonding with water. |
| LogP (o/w) | 2.93 (est.) | < 2.93 (Predicted) | Increased polarity reduces the octanol-water partition coefficient. |
Formation and Synthesis: A Biological Pathway
5-Hydroxy-2-methylisoborneol is not typically produced via conventional synthetic chemistry. Its primary route of formation is through the microbial biotransformation of 2-MIB.
Biotransformation by Camphor-Degrading Bacteria
The degradation of 2-MIB is a critical natural attenuation process. Specific bacterial strains, particularly those capable of metabolizing the structurally similar compound camphor, have been identified as key players in this transformation.
The bacterium Rhodococcus wratislaviensis DLC-cam has been shown to specifically hydroxylate 2-MIB at the C5 position to form 5-Hydroxy-2-methylisoborneol.[4][5] This initial hydroxylation is a crucial, rate-limiting step in the mineralization of 2-MIB. The organism further oxidizes the newly introduced secondary alcohol at C5 to the corresponding ketone, forming 5-keto-2-MIB.[4][5]
This high degree of regioselectivity is noteworthy, as other camphor-degrading bacteria hydroxylate 2-MIB at different positions. For instance, Rhodococcus ruber T1 yields 3-hydroxy-2-MIB, while Pseudomonas putida G1 primarily produces 6-hydroxy-2-MIB.[4][5]
Enzymatic Mechanism: The Role of Cytochrome P450
The specific and challenging oxidation of a non-activated C-H bond, such as that at C5 in 2-MIB, is a hallmark of cytochrome P450 monooxygenases (CYPs) .[6][7] These enzymes are widely implicated in the metabolism of xenobiotics and the biosynthesis and modification of terpenes.[8][9] The biotransformation of 2-MIB to its hydroxylated derivatives is consistent with a P450-catalyzed mechanism, where the enzyme activates molecular oxygen to insert one atom into the substrate.
The biosynthetic pathway from 2-MIB can be visualized as follows:
Spectroscopic and Analytical Characterization
The identification and quantification of 5-Hydroxy-2-methylisoborneol require sensitive analytical techniques, building upon the established methods for its parent compound.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is the primary tool for analysis.
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Expected Molecular Ion: The molecular ion (M⁺) for C₁₁H₂₀O₂ is expected at m/z = 184.
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Key Fragmentation: The fragmentation pattern will be influenced by the two hydroxyl groups. Expect to see prominent peaks corresponding to the loss of water (M-18, m/z = 166) and the loss of a methyl group (M-15, m/z = 169). Further fragmentation would follow patterns typical of bicyclic alcohols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR would be essential for unambiguous structural confirmation.
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¹H NMR: Key diagnostic signals would include a new proton signal in the 3.5-4.5 ppm range, corresponding to the proton attached to the hydroxylated C5 carbon (CH-OH). The specific coupling pattern of this proton would help confirm its position and stereochemistry.
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¹³C NMR: A new signal in the 60-80 ppm range would appear, corresponding to the C5 carbon atom bonded to the hydroxyl group.
Analytical Protocol: HS-SPME-GC-MS
The established method for trace-level detection of 2-MIB in aqueous matrices is Headspace Solid-Phase Microextraction (HS-SPME) followed by GC-MS analysis.[10][11] This method is directly adaptable for its more polar metabolites. The increased polarity of 5-Hydroxy-2-methylisoborneol may necessitate adjustments to the SPME fiber chemistry and extraction conditions to optimize recovery.
Step-by-Step Methodology:
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Sample Preparation: Place 10 mL of the aqueous sample into a 20 mL headspace vial. Add ~2.5-3.0 g of NaCl to increase the ionic strength of the solution, which enhances the partitioning of analytes into the headspace ("salting-out" effect).
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Internal Standard: Spike the sample with a known concentration of an appropriate internal standard (e.g., deuterated 2-MIB or a compound with similar chemical properties but different retention time) for accurate quantification.[10]
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Incubation & Extraction: Seal the vial and place it in a heated agitator (e.g., 60-65 °C for 30-40 minutes). This facilitates the volatilization of the analyte into the headspace.
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SPME: Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/PDMS) to the headspace of the heated sample for a defined period (e.g., 30 minutes) to adsorb the analytes.
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Desorption & GC-MS Analysis: Retract the fiber and immediately insert it into the heated injection port (e.g., 250 °C) of a GC-MS system. The adsorbed analytes are thermally desorbed onto the analytical column.
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Separation & Detection: Use a suitable GC temperature program to separate the compounds. The mass spectrometer is typically operated in Selective Ion Monitoring (SIM) mode, targeting the characteristic ions of the parent compound and its expected metabolites for maximum sensitivity and selectivity.
Chemical Reactivity and Environmental Significance
The chemical reactivity of 5-Hydroxy-2-methylisoborneol is dominated by its two hydroxyl groups.
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Oxidation: As demonstrated by the metabolic pathway in Rhodococcus, the secondary alcohol at C5 is susceptible to oxidation to form a ketone (5-keto-2-MIB).[4][5] This is a common reaction for secondary alcohols and can be achieved in the lab using standard oxidizing agents. The tertiary alcohol at C2 is resistant to oxidation under non-forcing conditions.
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Esterification/Etherification: Both hydroxyl groups can potentially undergo esterification or etherification reactions, though the sterically hindered tertiary alcohol at C2 would be significantly less reactive than the more accessible secondary alcohol at C5.
The primary significance of 5-Hydroxy-2-methylisoborneol is environmental. Its formation represents the critical first step in the natural breakdown and detoxification of 2-MIB.[12][13] By converting the relatively non-polar and persistent 2-MIB into a more polar, water-soluble diol, microorganisms render it more susceptible to further degradation and reduce its sensory impact. Research into the bacteria and enzymes that catalyze this hydroxylation is vital for developing bioreactors and other biological treatment systems for contaminated water sources.
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